1,2,3,4-Tetrahydroisoquinolin-7-ol
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-ol is a chemical compound with the CAS Number: 30798-64-2 . It has a molecular weight of 149.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol and its analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . Various synthetic strategies have been developed for constructing the core scaffold .Molecular Structure Analysis
The IUPAC name of this compound is 1,2,3,4-tetrahydro-7-isoquinolinol . The InChI code is 1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 .Chemical Reactions Analysis
The compound is involved in various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Physical And Chemical Properties Analysis
The compound has a melting point of 179-182°C . It is stored at a temperature of 4°C . The compound is shipped at normal temperature .Scientific Research Applications
Biological Activities
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.
Medicinal Chemistry
THIQ is widely used in medicinal chemistry. It forms the basis for the development of novel THIQ analogs with potent biological activity . These analogs are used in the treatment of various diseases.
Structural-Activity Relationship (SAR) Studies
THIQ analogs are used in SAR studies to understand the relationship between the structure of a drug and its biological activity . This helps in the design of more effective drugs.
Mechanism of Action Studies
THIQ analogs are used to study their mechanism of action . Understanding how these compounds interact with biological systems can lead to the development of more effective treatments.
Synthetic Strategies
THIQ is used in various synthetic strategies for constructing the core scaffold of different compounds . This makes it a valuable tool in synthetic chemistry.
C(1)-Functionalization
THIQs have been explored for the C(1)-functionalization with alkynes . This process is used in the synthesis of complex organic molecules.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQTHXRZJGDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329303 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-7-ol | |
CAS RN |
30798-64-2 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?
A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.
Q2: How do these compounds interact with the D3 receptor at a molecular level?
A: Docking studies reveal that 1,2,3,4-tetrahydroisoquinolin-7-ol based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].
Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?
A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].
Q4: Has 1,2,3,4-tetrahydroisoquinolin-7-ol been found in natural sources?
A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].
Q5: Are there any examples of 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives being used as research tools?
A: Yes, a derivative called [11C]Ro04-5595, containing the 1,2,3,4-tetrahydroisoquinolin-7-ol core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].
Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?
A: SAR studies are crucial for understanding how modifications to the 1,2,3,4-tetrahydroisoquinolin-7-ol scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.
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